![molecular formula C21H29N3O2 B5575685 2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5575685.png)
2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.22597718 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Flexible Synthesis of Pyrazoles : Research by Grotjahn et al. (2002) presents methods for synthesizing pyrazoles with different substituents, emphasizing the versatility of pyrazole compounds in chemical synthesis. This approach could be applicable for generating analogs of the specified compound, highlighting the importance of pyrazole and piperidine derivatives in creating ligands for metal coordination, potentially impacting materials science and catalysis (Grotjahn et al., 2002).
One-Pot Syntheses of Polyfunctional Pyrazoles : A study by Latif et al. (2003) showcases a one-pot synthesis method for creating polyfunctional pyrazolyl-substituted pyridines, which could offer a pathway for the synthesis of compounds structurally related to the one . The method emphasizes efficiency and versatility in generating compounds with potential pharmacological applications (Latif et al., 2003).
Potential Biological Activities
Antitumor Activity : Naito et al. (2005) synthesized and evaluated a series of pyrimidinyl pyrazole derivatives, including structural motifs similar to the compound of interest, for their cytotoxic activity against tumor cell lines. Their findings indicate that certain derivatives exhibit significant antitumor activity, suggesting potential research applications of the compound in cancer therapy (Naito et al., 2005).
Antimicrobial and Antituberculosis Activity : Kalaria et al. (2014) focused on the synthesis of fused pyran derivatives with imidazopyrazole components under microwave irradiation, showing preliminary in vitro antibacterial and antituberculosis activity. This suggests that compounds with similar structural features could have applications in developing new antimicrobial agents (Kalaria et al., 2014).
Chemical Structure and Interaction Studies
- Tautomerism and Structure Analysis : Studies on pyrazolopyridinones by Gubaidullin et al. (2014) and Buzykin et al. (2014) examine the tautomerism and structural transformations of these compounds. Such research is crucial for understanding the chemical behavior and potential reactivity of complex molecules, including the target compound, in various environments (Gubaidullin et al., 2014); (Buzykin et al., 2014).
将来の方向性
特性
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,26)12-10-16-7-6-8-17(15-16)20(25)24-13-5-4-9-19(24)18-11-14-23(3)22-18/h6-8,11,14-15,19,26H,4-5,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJMMJYOKFFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2C3=NN(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
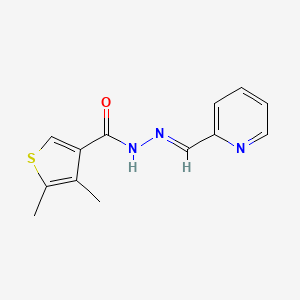
![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
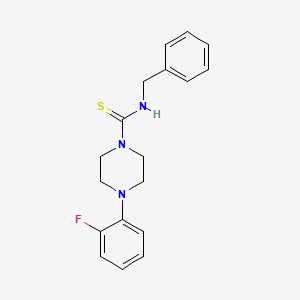
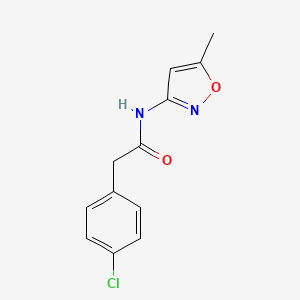
![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5575657.png)
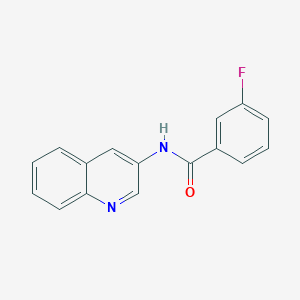
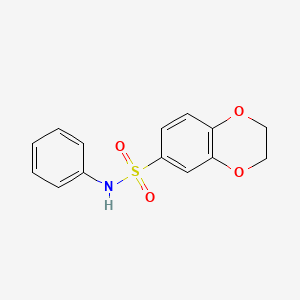
![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)
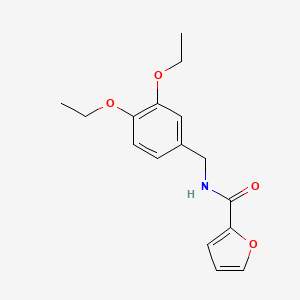
![1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)
